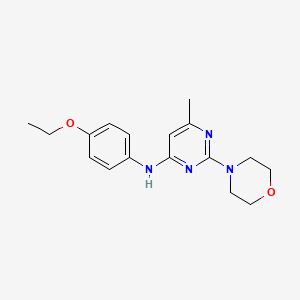

![molecular formula C10H16N2O3S2 B5553318 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, commonly known as DEACMT, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool. DEACMT is a member of the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors, including compounds similar to 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, demonstrates significant potential in medical applications, particularly in inhibiting carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentration (IC50) values across various isoenzymes, indicating their effectiveness. Such inhibitors are critical in exploring therapeutic approaches for conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Milan Remko, 2013).

Mechanochemistry in Drug Synthesis

The application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases an innovative approach to pharmaceutical manufacturing. This method, which involves stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, represents a greener, more efficient alternative to conventional synthesis, minimizing the use of solvents and energy (Tan, Štrukil, Mottillo, & Friščić, 2014).

Polymer Science and Water Solubility

The synthesis of water-soluble and self-doped polythiophene derivatives from monomers similar to this compound has been explored, leading to advancements in polymer science. These water-soluble polymers have been characterized for their potential in various applications, including electronics and materials science, due to their unique properties such as conductivity and solubility in water (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

Anticancer and Antimicrobial Agents

Novel research has also been conducted on the synthesis and evaluation of compounds with structures related to this compound for their anticancer and antimicrobial properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's potential as a foundational structure for developing new anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the molecular mechanisms of corrosion inhibition, offering potential applications in protecting metals against corrosion, thereby extending their life in industrial applications (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S2/c1-4-12(5-2)17(14,15)8-6-9(16-7-8)10(13)11-3/h6-7H,4-5H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIDZBZZAKFHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)